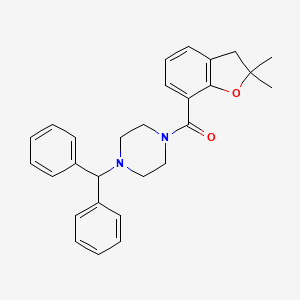

(3-Methoxynaphthalen-2-yl)(methyl)sulfane, 95%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Catalytic Applications

One notable application involves the catalytic methylation of 2-naphthol to produce 2-methoxynaphthalene, a key intermediate in the synthesis of naproxen, a widely used non-steroidal anti-inflammatory drug. The process employs dimethyl carbonate as a greener methylation agent, highlighting an environmentally friendly approach to chemical synthesis. The study demonstrates the efficiency of calcined-hydrotalcite supported on hexagonal mesoporous silica as a catalyst, achieving a high conversion and selectivity towards 2-methoxynaphthalene under optimized conditions. This work underscores the potential of using solid base catalysts in sustainable chemical processes (Yadav & Salunke, 2013).

Synthetic Applications

(3-Methoxynaphthalen-2-yl)(methyl)sulfane also finds application in the synthesis of various bioactive compounds. For instance, it has been used in the preparation of 2-bromo-6-methoxynaphthalene, an important intermediate for the synthesis of non-steroidal anti-inflammatory agents like nabumetone and naproxen. The use of environmentally benign reagents like dimethyl carbonate for methylation steps in these syntheses is highlighted, demonstrating a move towards greener synthetic methods (Xu & He, 2010).

Photodynamic Therapy Applications

Further expanding its utility, derivatives of (3-Methoxynaphthalen-2-yl)(methyl)sulfane have been explored for their potential in photodynamic therapy (PDT). A study involving the synthesis of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base demonstrates these compounds' potential as Type II photosensitizers for cancer treatment in PDT. These derivatives show promising properties, such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for effective PDT applications (Pişkin, Canpolat, & Öztürk, 2020).

Antibacterial Applications

Additionally, some derivatives synthesized from (3-Methoxynaphthalen-2-yl)(methyl)sulfane have shown potential antibacterial activity. A study on the synthesis and evaluation of 2-(6-methoxynaphthalen-2-yl)propionic acid (1,3-dimethylbutylidene)hydrazide reports its effectiveness against both gram-positive and gram-negative bacteria. This highlights the compound's role in the development of new antibacterial agents, showcasing the broader pharmaceutical applications of (3-Methoxynaphthalen-2-yl)(methyl)sulfane derivatives (Mamatha, Babu, Mukkanti, & Pal, 2011).

Propiedades

IUPAC Name |

2-methoxy-3-methylsulfanylnaphthalene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12OS/c1-13-11-7-9-5-3-4-6-10(9)8-12(11)14-2/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DENVFRPAVPSEDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(3-Fluoro-4-morpholin-4-yl-phenyl)-2-oxo-oxazolidin-(5S)-ylmethyl]-propionamide](/img/structure/B6336019.png)

![3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6336035.png)

![1-[3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6336063.png)

![2-Chloro-8-methylbenzo[b]thieno[3,2-f][1,4]oxazepin-4(5H)-on](/img/structure/B6336072.png)